2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol is a complex organic compound known for its potential therapeutic applications. This compound is part of a class of molecules that interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes such as smooth muscle contraction and neurotransmitter release .
Preparation Methods
The synthesis of 2-((6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with a pyrazolo[3,4-d]pyrimidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound, forming new derivatives.
Scientific Research Applications
2-((6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound is investigated for its role in modulating alpha1-adrenergic receptors, which are targets for treating conditions like hypertension and benign prostatic hyperplasia.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases and neurological disorders due to its interaction with adrenergic receptors.
Mechanism of Action
The compound exerts its effects by binding to alpha1-adrenergic receptors, which are G-protein-coupled receptors. Upon binding, it modulates the receptor’s activity, leading to various physiological responses such as vasoconstriction and neurotransmitter release. The molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes, and the pathways involved are primarily related to the activation of phospholipase C and the subsequent release of intracellular calcium .
Comparison with Similar Compounds
Similar compounds include trazodone, naftopidil, and urapidil, which are also alpha1-adrenergic receptor antagonists. Compared to these compounds, 2-((6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol exhibits unique binding affinities and pharmacokinetic profiles, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C19H25N7O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[[6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C19H25N7O2/c1-24-18-14(13-21-24)17(20-7-12-27)22-19(23-18)26-10-8-25(9-11-26)15-5-3-4-6-16(15)28-2/h3-6,13,27H,7-12H2,1-2H3,(H,20,22,23) |
InChI Key |
BNEXMVONHZJWTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.